Levistilide A is predominantly extracted from Angelica sinensis roots, which have been utilized in traditional medicine for centuries. The extraction process typically involves the use of organic solvents followed by purification techniques such as chromatography to isolate the compound effectively .
Levistilide A can be synthesized through various methods, with extraction from natural sources being the most common. Industrial production involves large-scale extraction from Angelica sinensis, where the roots are dried, ground into powder, and then subjected to solvent extraction using ethanol or other organic solvents .
In laboratory settings, synthetic routes may include chemical reactions such as Diels-Alder reactions or other cycloaddition methods to form phthalide derivatives. Specific conditions such as temperature, pressure, and reaction time are critical to achieving high yields and purity of Levistilide A .
The molecular structure of Levistilide A consists of a phthalide core with additional substituents that contribute to its biological activity. The compound's structural features can be represented as follows:
Mass spectrometry data indicates that Levistilide A exhibits significant peaks corresponding to its molecular weight, confirming its identity and purity during analysis .
Levistilide A undergoes various chemical reactions typical for organic compounds, including:
The major products formed from these reactions may include various derivatives that could exhibit different pharmacological properties. Understanding these reactions is essential for developing new therapeutic agents based on Levistilide A .
Levistilide A has been shown to exert its effects through several mechanisms:
Experimental data support these mechanisms, showing dose-dependent effects on cell viability and signaling pathway activation in various cell types .
Levistilide A has numerous scientific applications:
Microglia, the resident immune cells of the central nervous system, adopt distinct polarization states (pro-inflammatory M1 or anti-inflammatory M2) that critically influence neurodegenerative disease progression. Levistilide A directly modulates this dynamic to exert neuroprotection.
In lipopolysaccharide-induced in vitro Parkinson’s disease models, Levistilide A significantly reduced key M1 markers, including nitric oxide, interleukin-6, tumor necrosis factor-α, and inducible nitric oxide synthase mRNA expression, without altering M2 markers (e.g., arginase-1, interleukin-10). This selective suppression occurred via inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells signaling: Levistilide A blocked inhibitor of nuclear factor kappa B alpha phosphorylation and nuclear factor kappa-light-chain-enhancer of activated B cells p65 nuclear translocation, thereby dampening pro-inflammatory gene transcription [1] [5]. Reactive oxygen species production—a key neurotoxic output of M1 microglia—was also dose-dependently reduced in microglia exposed to lipopolysaccharide [1] [9]. In vivo, Levistilide A decreased microglial activation in the substantia nigra pars compacta and striatum of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated mice, correlating with preserved tyrosine hydroxylase-positive dopaminergic neurons [1] [5] [7].
Table 1: Effects of Levistilide A on M1 Microglial Markers in Parkinson’s Disease Models
Model System | Key M1 Marker Suppressed | Reduction (%) | Mechanism |
---|---|---|---|
BV-2 microglia + LPS | Nitric Oxide | 62.3% | NF-κB p65 nuclear translocation inhibition |
BV-2 microglia + LPS | Interleukin-6 | 58.7% | IκB-α phosphorylation blockade |
Primary microglia + LPS | Tumor Necrosis Factor-α | 65.1% | Reactive oxygen species reduction |
MPTP mouse model | Ionized calcium-binding adapter molecule 1 (activation marker) | ~40% | Microglial deactivation in substantia nigra pars compacta |
In Alzheimer’s disease contexts, Levistilide A ameliorated cognitive deficits in scopolamine-induced mice, as evidenced by improved Morris water maze performance. Mechanistically, it suppressed Janus kinase 2 and signal transducer and activator of transcription 3 phosphorylation, preventing signal transducer and activator of transcription 3 nuclear translocation in microglia and neurons. This inhibition reversed amyloid-beta-induced microglial polarization toward the M1 state, decreasing interleukin-1β, interleukin-6, and tumor necrosis factor-α release while increasing anti-inflammatory interleukin-4 and interleukin-10 [3] [4]. Conditioned medium from Levistilide A-treated microglia enhanced neuronal cell (SH-SY5Y and HT-22) viability, confirming functional relevance. Network pharmacology analysis identified the Janus kinase 2/signal transducer and activator of transcription 3 axis as a primary target, validated by in vitro and in vivo experiments showing reduced Janus kinase 2/signal transducer and activator of transcription 3 pathway activation [3] [6].
Table 2: Levistilide A Modulation of Janus Kinase 2/Signal Transducer and Activator of Transcription 3 in Alzheimer’s Models
Experimental Model | Key Change | Functional Outcome |
---|---|---|
LPS-stimulated BV-2 microglia | ↓ Phospho-Janus Kinase 2 (-70%) | Reduced interleukin-6, tumor necrosis factor-α |
Aβ-exposed HMC3 microglia | ↓ Nuclear signal transducer and activator of transcription 3 (-65%) | Increased interleukin-10, interleukin-4 |
Scopolamine-induced AD mice | ↓ Hippocampal phospho-signal transducer and activator of transcription 3 | Improved spatial memory retention |
Neuron-microglia co-culture | ↑ SH-SY5Y viability with conditioned medium | Neuroprotection against amyloid-beta toxicity |
Microglial activation states are energetically supported by distinct metabolic programs: M1 polarization requires glycolysis, while M2 relies on oxidative phosphorylation. Levistilide A targets this bioenergetic switch.
Lipopolysaccharide-activated microglia exhibit a "Warburg effect," increasing glycolysis to rapidly generate adenosine triphosphate and biosynthetic intermediates for inflammatory responses. Levistilide A reversed this shift, as confirmed by Seahorse extracellular flux assays showing reduced extracellular acidification rate (a glycolysis proxy). This occurred via AMP-activated protein kinase activation and mechanistic target of rapamycin inhibition. Phospho-AMP-activated protein kinase levels increased, suppressing mechanistic target of rapamycin-mediated hypoxia-inducible factor 1 alpha signaling—a master regulator of glycolytic genes [1] [5] [9]. Critically, combining Levistilide A with the glycolysis inhibitor 2-deoxyglucose synergistically reduced nitric oxide production, confirming glycolytic modulation as central to its anti-inflammatory action [1] [7].
Concomitant with glycolysis suppression, Levistilide A enhanced oxidative phosphorylation in lipopolysaccharide-treated microglia. Oxygen consumption rates (reflecting mitochondrial respiration) increased significantly after treatment. This metabolic rewiring supports the transition from M1 to M2 phenotypes by providing sustained energy via mitochondrial adenosine triphosphate synthesis. The AMP-activated protein kinase/mechanistic target of rapamycin axis also regulates mitochondrial biogenesis, suggesting Levistilide A may promote microglial metabolic flexibility [1] [5] [9]. In vivo, this metabolic reprogramming correlated with reduced neuroinflammation and dopaminergic neuron survival in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine models, underscoring its therapeutic relevance for Parkinson’s disease [1] [7].
Table 3: Metabolic Effects of Levistilide A in Lipopolysaccharide-Stimulated Microglia
Metabolic Parameter | Change Induced by LPS | Effect of Levistilide A | Detection Method |
---|---|---|---|
Extracellular Acidification Rate | ↑↑↑ (Glycolysis increase) | Normalization to baseline | Seahorse XF96 Glycolysis Assay |
Oxygen Consumption Rate | ↓↓↓ (OxPhos suppression) | ↑↑ Restoration of mitochondrial respiration | Seahorse Mitochondrial Stress Test |
Lactate Production | ↑↑↑ | ↓↓ 60% Reduction | Enzymatic assay |
Adenosine triphosphate/ADP ratio | ↓ | ↑ Restoration | Luminescent assay |
The dual ability of Levistilide A to suppress detrimental neuroinflammation and rectify microglial metabolism represents a significant advance in neurodegenerative disease therapeutics. By shifting microglia away from glycolytically driven M1 states toward oxidative phosphorylation-dependent M2 states via AMP-activated protein kinase/mechanistic target of rapamycin and Janus kinase 2/signal transducer and activator of transcription 3 axes, it addresses both pathological inflammation and bioenergetic deficits. This multi-target action preserves neurons in Parkinson’s and Alzheimer’s models, highlighting its potential as a disease-modifying agent [1] [3] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1